1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFILVDNZLAHLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one involves multiple steps, typically starting with the preparation of the oxolan and diazepane rings. The oxolan ring can be synthesized through the cyclization of a suitable diol, while the diazepane ring is often prepared via the reaction of a diamine with a suitable dihalide. The final step involves the coupling of the oxolan and diazepane rings with the phenylbutanone moiety under specific reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents .
Chemical Reactions Analysis
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The oxolan and diazepane rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison and Pharmacological Profiles
Key Differences and Implications
This could enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics. In contrast, the dihydrobromide salt of the pyrimidin-2-yl analog () shows moderate solubility in organic solvents, suggesting that salt formation may be necessary for optimal formulation .
Receptor Binding and Selectivity :
- The 4-chlorophenyl/4-fluorophenyl analog (compound 13, ) exhibits potent binding to dopamine D₂ and serotonin 5-HT₂A receptors, typical of atypical antipsychotics. Its multireceptor profile reduces extrapyramidal side effects compared to classical antipsychotics like haloperidol .
- The absence of halogenated aryl groups in the target compound may alter receptor affinity. For instance, the oxolan-3-yl group could reduce D₂ binding but enhance selectivity for other GPCRs or sigma receptors, as seen in SYA 013 analogs .
Synthetic Feasibility: The synthesis of diazepane derivatives often involves reductive amination or nucleophilic substitution. For example, the pyrimidin-2-yl analog () was synthesized via HBr salt formation, achieving a 33% yield after recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
